Anticancer Agent 197, also known as CRM197, is a nontoxic variant of diphtheria toxin derived from Corynebacterium diphtheriae. It has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to inhibit specific growth factors and induce apoptosis in various cancer cell lines. The compound is classified as a targeted therapy, specifically acting on the heparin-binding epidermal growth factor-like growth factor, which plays a significant role in tumor proliferation and survival.
CRM197 is produced through genetic engineering techniques that modify the diphtheria toxin to render it non-toxic while retaining its ability to bind to cell surface receptors. This modification allows CRM197 to serve as a therapeutic agent without the harmful effects associated with the original toxin. It is classified under biological anticancer agents, particularly those that target growth factor signaling pathways.
The synthesis of CRM197 involves recombinant DNA technology where the gene encoding the diphtheria toxin is manipulated to create a non-toxic variant. The production process typically involves:
The purification process often includes affinity chromatography, which exploits the binding properties of CRM197 to specific ligands, followed by ion-exchange chromatography to further refine the product. The yield and purity of CRM197 can be optimized by adjusting culture conditions and purification protocols.
CRM197 has a complex molecular structure characterized by multiple functional domains that facilitate its interaction with cell surface receptors. The molecular weight of CRM197 is approximately 63 kDa, and its structure includes:
CRM197's structural integrity can be confirmed through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide detailed insights into its three-dimensional conformation.
CRM197 undergoes several biochemical interactions upon administration:
The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in cancer cells. Experimental studies have shown that CRM197 effectively reduces tumor growth in various cancer models.
CRM197 exerts its anticancer effects primarily through the inhibition of heparin-binding epidermal growth factor-like growth factor signaling. The mechanism involves:
Studies have demonstrated that treatment with CRM197 leads to significant apoptosis in T-cell acute lymphoblastic leukemia cell lines, confirming its potential as an effective anticancer agent.
Analytical techniques such as high-performance liquid chromatography are employed to assess purity levels and stability over time.
CRM197's primary application lies in oncology, particularly for treating tumors that express high levels of heparin-binding epidermal growth factor-like growth factor. Its use has been explored in various preclinical models and clinical trials focusing on:
CAS No.: 3463-92-1
CAS No.: 692-29-5
CAS No.: 34176-52-8
CAS No.: 1955-68-6
CAS No.: 101141-95-1
CAS No.: 130832-66-5